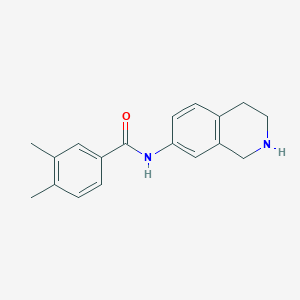
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol, also known as MDL-100,907, is a selective antagonist for the dopamine D4 receptor. This molecule has been widely studied for its potential use in treating various neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been widely studied for its potential use in treating various neuropsychiatric disorders. In animal models, this molecule has been shown to have antipsychotic, antidepressant, and anxiolytic effects. It has also been studied for its potential use in treating ADHD.
Mécanisme D'action
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol is a selective antagonist for the dopamine D4 receptor. This receptor is involved in regulating dopamine signaling in the brain, which is important for a variety of cognitive and emotional processes. By blocking the D4 receptor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol may modulate dopamine signaling and improve symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been shown to have a variety of biochemical and physiological effects. In animal models, this molecule has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic effects. It has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. Additionally, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been shown to increase acetylcholine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol in lab experiments is that it is a selective antagonist for the dopamine D4 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is that it may have off-target effects on other receptors, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol. One direction is to further investigate its potential use in treating neuropsychiatric disorders, particularly schizophrenia, bipolar disorder, and ADHD. Another direction is to investigate its potential use in cognitive enhancement, particularly in individuals with cognitive deficits. Additionally, further research is needed to better understand its mechanism of action and to develop more selective and potent analogs.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol involves several steps. First, 2,5-dimethoxybenzaldehyde is reacted with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-propen-1-one. This compound is then reacted with 3,4-methylenedioxyphenylacetonitrile to form 1-(3,4-methylenedioxyphenyl)-2-(2,5-dimethoxyphenyl)prop-2-en-1-one. The final step involves the reduction of this compound with lithium aluminum hydride to form 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,16)10-15-9-11-5-3-6-12-13(11)18-8-4-7-17-12/h3,5-6,15-16H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZZTFGXRFTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=C2C(=CC=C1)OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
![2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7577623.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)
![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)